molecular formula C3H6CaO8 B7949830 Calcium mesoxalate trihydrate

Calcium mesoxalate trihydrate

Cat. No.: B7949830
M. Wt: 210.15 g/mol
InChI Key: YAPGFDZYZCGMLH-UHFFFAOYSA-L
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Description

Calcium Oxalate Trihydrate (COT) Calcium oxalate trihydrate (COT), with the chemical formula CaC₂O₄·3H₂O, is a metastable hydrate of calcium oxalate. It is structurally distinct from the more thermodynamically stable calcium oxalate monohydrate (COM, CaC₂O₄·H₂O) and dihydrate (COD, CaC₂O₄·2H₂O). COT plays a critical role in the early stages of kidney stone formation, where it can act as a precursor to COM through phase transformation under physiological conditions . Its metastability makes it a subject of interest in urolithiasis research, as understanding its dissolution and recrystallization kinetics can inform preventive strategies .

COT crystallizes in a triclinic system and is often identified in urinary stones alongside hydroxyapatite (HAP) and other calcium phosphate phases . Advanced techniques such as XRD, SEM-EDS, and FTIR are essential for distinguishing COT from COM and COD in clinical samples .

Properties

IUPAC Name

calcium;2-oxopropanedioate;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2O5.Ca.3H2O/c4-1(2(5)6)3(7)8;;;;/h(H,5,6)(H,7,8);;3*1H2/q;+2;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPGFDZYZCGMLH-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])C(=O)[O-].O.O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6CaO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21085-60-9
Record name Calcium oxomalonate
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Biological Activity

Calcium;2-oxopropanedioate;trihydrate, commonly known as calcium malate, is a calcium salt of malic acid. This compound has garnered attention in various biological and medical studies due to its potential health benefits and applications. This article explores the biological activity of calcium malate, focusing on its effects on cellular processes, potential therapeutic uses, and relevant case studies.

Calcium malate is represented by the chemical formula Ca C3H4O5)3H2O\text{Ca C}_3\text{H}_4\text{O}_5)\cdot 3\text{H}_2\text{O}. It is a white crystalline solid that is soluble in water, making it suitable for various applications in nutrition and medicine.

PropertyValue
Molecular Weight202.17 g/mol
SolubilitySoluble in water
Melting PointDecomposes at 150 °C

Cellular Effects

Calcium malate plays a crucial role in cellular metabolism. It is involved in the Krebs cycle, facilitating energy production through its participation in the conversion of carbohydrates into energy. Studies have shown that calcium malate can enhance mitochondrial function, leading to increased ATP production, which is vital for cellular activities .

Antioxidant Properties

Research indicates that calcium malate possesses antioxidant properties. It helps neutralize free radicals, thereby protecting cells from oxidative stress. This characteristic is particularly beneficial in preventing chronic diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Calcium Supplementation

As a source of calcium, calcium malate is often used as a dietary supplement. It is known for its high bioavailability compared to other calcium salts, making it an effective option for individuals with calcium deficiencies. Supplementation with calcium malate has been associated with improved bone density and reduced risk of osteoporosis .

Case Studies

  • Osteoporosis Management : A clinical trial involving postmenopausal women showed that supplementation with calcium malate significantly improved bone mineral density over a 12-month period compared to a control group receiving a placebo .
  • Exercise Recovery : A study on athletes indicated that calcium malate supplementation reduced muscle soreness and improved recovery times after intense physical activity. Participants reported lower levels of creatine kinase, an enzyme indicative of muscle damage .
  • Fibromyalgia Treatment : In patients with fibromyalgia, calcium malate supplementation resulted in decreased pain levels and improved quality of life metrics over six months of treatment .

The biological activity of calcium malate can be attributed to several mechanisms:

  • Calcium Regulation : Calcium plays a pivotal role in various cellular processes including muscle contraction, neurotransmitter release, and hormone secretion.
  • Energy Metabolism : By participating in the Krebs cycle, calcium malate enhances energy production within cells.
  • Antioxidant Defense : The compound's ability to scavenge free radicals contributes to cellular protection against oxidative damage.

Scientific Research Applications

Nutritional Applications

Calcium Source : Calcium pyruvate serves as a dietary supplement, providing both calcium and pyruvate, which is essential for energy metabolism. Its role in enhancing athletic performance and weight loss has been studied extensively. Research indicates that calcium pyruvate supplementation can lead to increased fat oxidation during exercise, thereby promoting weight loss and improving overall body composition.

Table 1: Nutritional Benefits of Calcium Pyruvate

BenefitDescription
Weight LossEnhances fat oxidation and aids in reducing body fat percentage.
Energy ProductionServes as a substrate for aerobic metabolism, improving energy levels.
Muscle RecoveryMay aid in muscle recovery post-exercise by reducing lactic acid buildup.

Pharmacological Applications

Antioxidant Properties : Calcium pyruvate exhibits antioxidant activity, which can help mitigate oxidative stress in cells. Studies have shown that it can reduce the levels of reactive oxygen species (ROS) in various cell types, contributing to cellular health and longevity.

Potential Anti-Cancer Effects : Recent research has explored the anti-cancer properties of calcium pyruvate. Some studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting tumor growth factors.

Table 2: Pharmacological Effects of Calcium Pyruvate

EffectMechanism of Action
Antioxidant ActivityReduces ROS levels, protecting cells from oxidative damage.
Anti-Cancer PotentialInduces apoptosis in cancer cells and inhibits tumor growth factors.
Metabolic EnhancerImproves metabolic pathways associated with energy production.

Biotechnological Applications

Cell Culture Enhancer : In biotechnological settings, calcium pyruvate is often used as a supplement in cell culture media. It provides essential nutrients that promote cell growth and viability, particularly in mammalian cell cultures.

Gene Expression Studies : Calcium pyruvate has been utilized in studies investigating gene expression regulation under various metabolic conditions. Its role as a metabolic intermediate allows researchers to explore the interplay between metabolism and gene expression.

Case Studies

  • Weight Loss Study : A randomized controlled trial involving athletes examined the effects of calcium pyruvate supplementation on body composition and performance. Results indicated significant reductions in body fat percentage compared to the placebo group, suggesting its efficacy as a weight loss aid.
  • Antioxidant Research : A study published in a peer-reviewed journal demonstrated that calcium pyruvate significantly reduced oxidative stress markers in diabetic rats, highlighting its potential therapeutic role in managing diabetes-related complications.
  • Cancer Cell Line Study : Research conducted on various cancer cell lines showed that calcium pyruvate could inhibit cell proliferation and induce apoptosis through mitochondrial pathways, suggesting its potential use as an adjunct therapy in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Calcium Oxalate Monohydrate (COM) and Dihydrate (COD)

Property COT COM COD
Hydration State Trihydrate (CaC₂O₄·3H₂O) Monohydrate (CaC₂O₄·H₂O) Dihydrate (CaC₂O₄·2H₂O)
Stability Metastable Thermodynamically stable Less stable than COM
Morphology Needle-like aggregates Elongated prismatic crystals Bipyramidal crystals
Role in Urolithiasis Precursor to COM Dominant phase in stones Rarely persists long-term
Transformation Dissolves to nucleate COM Stable under physiological conditions Converts to COM within 24 hours
  • Key Findings :
    • COT dissolution precedes COM nucleation in urinary environments, with transformation rates influenced by temperature and ionic strength .
    • COD forms transiently at high supersaturation but is absent in mature stones due to its instability .
    • COM exhibits stronger adhesion to renal epithelial cells, contributing to stone retention .

Other Calcium-Based Trihydrate Salts

Compound Application/Context Key Properties Reference
Calcium Fumarate Trihydrate Dietary supplement 1D coordination polymer; mechanical properties studied via nanoindentation (hardness: ~0.5 GPa)
Atorvastatin Calcium Trihydrate Pharmaceutical (Lipitor®) Improves lipid metabolism (e.g., propanoate and glycine pathways); structural stability confirmed via synchrotron XRD
Calcium Terephthalate Trihydrate Thermal energy storage High enthalpy of dehydration (~500 J/g); potential for renewable energy systems
  • Contrasts :
    • Unlike COT, calcium fumarate trihydrate is engineered for controlled calcium release in food fortification, leveraging its mechanical resilience .
    • Atorvastatin calcium trihydrate’s biological activity stems from its statin structure, unrelated to COT’s mineralogical role .

Non-Calcium Trihydrate Compounds

Compound Key Property/Application Distinction from COT Reference
Sodium Acetate Trihydrate Phase-change material (melting point: 58°C) Used in heat packs; anhydrous form hygroscopic
Lead Acetate Trihydrate High zebrafish toxicity (LC50: 29.49 mmol/L) Toxicological hazard vs. COT’s biological role
  • Insights :
    • Sodium acetate trihydrate’s low melting point enables applications in thermal storage, unlike COT’s niche in biomineralization .

Preparation Methods

Claisen Condensation of Diethyl Oxalate and Ethyl Acetate

A widely used method for synthesizing β-keto esters, the Claisen condensation, can be adapted to produce diethyl oxaloacetate. In this reaction, diethyl oxalate reacts with ethyl acetate in the presence of a strong base, such as sodium ethoxide (NaOEt), to form the β-keto ester.

Diethyl oxalate+Ethyl acetateNaOEt, EtOHDiethyl oxaloacetate+Ethanol\text{Diethyl oxalate} + \text{Ethyl acetate} \xrightarrow{\text{NaOEt, EtOH}} \text{Diethyl oxaloacetate} + \text{Ethanol}

Key Conditions :

  • Molar ratio : 1:1 diethyl oxalate to ethyl acetate.

  • Temperature : Reflux in ethanol (78°C) for 6–8 hours.

  • Base concentration : 10–15% sodium ethoxide in ethanol.

Post-condensation, the ester is hydrolyzed to oxaloacetic acid using aqueous sodium hydroxide (NaOH):

Diethyl oxaloacetate+2NaOHOxaloacetic acid+2EtOH+Na2SO4\text{Diethyl oxaloacetate} + 2\text{NaOH} \rightarrow \text{Oxaloacetic acid} + 2\text{EtOH} + \text{Na}2\text{SO}4

Hydrolysis Parameters :

  • Temperature : 60–70°C for 4 hours.

  • NaOH concentration : 2–3 M.

This route yields oxaloacetic acid with a purity of 85–90%, though decarboxylation to pyruvic acid may occur at elevated temperatures.

Oxidation of Malic Acid

Malic acid, a hydroxylated dicarboxylic acid, can be oxidized to oxaloacetic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Malic acid+KMnO4H2SO4Oxaloacetic acid+MnSO4+H2O\text{Malic acid} + \text{KMnO}4 \xrightarrow{\text{H}2\text{SO}4} \text{Oxaloacetic acid} + \text{MnSO}4 + \text{H}_2\text{O}

Optimized Conditions :

  • Oxidizing agent : 0.1 M KMnO₄ in dilute sulfuric acid (pH 2–3).

  • Temperature : 25–30°C to minimize over-oxidation.

  • Reaction time : 2–3 hours.

This method achieves a yield of 70–75%, with residual malic acid removed via recrystallization.

Neutralization to Calcium Oxaloacetate

The conversion of oxaloacetic acid to its calcium salt involves neutralization with a calcium source. Two approaches are prominent: direct reaction with calcium carbonate and precipitation using calcium chloride .

Direct Neutralization with Calcium Carbonate

Oxaloacetic acid reacts with calcium carbonate in aqueous solution to form calcium oxaloacetate:

2HOOC-C(O)-CH2-COOH+CaCO3Ca(OOC-C(O)-CH2-COO)+CO2+H2O2\text{HOOC-C(O)-CH}2\text{-COOH} + \text{CaCO}3 \rightarrow \text{Ca(OOC-C(O)-CH}2\text{-COO)} + \text{CO}2 + \text{H}_2\text{O}

Procedure :

  • Dissolve oxaloacetic acid in deionized water (50–60°C).

  • Gradually add calcium carbonate until effervescence ceases.

  • Filter to remove unreacted CaCO₃.

  • Concentrate the filtrate under reduced pressure.

Yield : 80–85% with a molar ratio of 1:1 (acid:CaCO₃).

Precipitation via Calcium Chloride

Calcium chloride offers a faster alternative for salt formation:

2HOOC-C(O)-CH2-COOH+CaCl2Ca(OOC-C(O)-CH2-COO)+2HCl2\text{HOOC-C(O)-CH}2\text{-COOH} + \text{CaCl}2 \rightarrow \text{Ca(OOC-C(O)-CH}_2\text{-COO)} + 2\text{HCl}

Steps :

  • Adjust the pH of oxaloacetic acid solution to 6.5–7.0 using NaOH.

  • Add 10% calcium chloride solution dropwise with stirring.

  • Collect the precipitate via vacuum filtration.

Yield : 75–80%, with higher purity (≥95%) due to selective precipitation.

Crystallization of the Trihydrate

The trihydrate form is obtained by crystallizing calcium oxaloacetate from aqueous solutions.

Crystallization Protocol :

  • Dissolve calcium oxaloacetate in minimal hot water (60–70°C).

  • Cool slowly to 4°C over 12 hours.

  • Collect crystals via filtration and air-dry.

Key Factors :

  • Solvent : Water with 5–10% ethanol to enhance crystal formation.

  • Temperature gradient : Controlled cooling prevents amorphous precipitation.

The trihydrate form is confirmed by thermogravimetric analysis (TGA), showing a 13–15% weight loss corresponding to three water molecules.

Comparative Analysis of Methods

Parameter Claisen Condensation Malic Acid Oxidation CaCO₃ Neutralization CaCl₂ Precipitation
Starting Material Diethyl oxalateMalic acidOxaloacetic acidOxaloacetic acid
Yield 85–90%70–75%80–85%75–80%
Purity 85–90%70–75%90–95%≥95%
Key Challenge Decarboxylation riskOver-oxidationResidual CaCO₃pH sensitivity

Q & A

Basic: What established synthesis protocols exist for calcium oxalate trihydrate, and how do reaction parameters influence crystal morphology?

Methodological Answer:
Calcium oxalate trihydrate is typically synthesized via controlled precipitation by mixing calcium chloride (CaCl₂) and sodium oxalate (Na₂C₂O₄) under mild acidic or neutral conditions (pH 6–7). Key parameters include:

  • Ionic strength : Higher concentrations favor monohydrate formation, while lower concentrations promote trihydrate crystallization .
  • Temperature : Room temperature (20–25°C) minimizes phase impurities; elevated temperatures (>40°C) may induce dehydration to monohydrate .
  • Additives : Urea or citrate ions can modulate crystal size and morphology by altering nucleation kinetics .
    Validation : Use X-ray diffraction (XRD) to confirm trihydrate phase purity (distinct peaks at 14.9° and 30.2° 2θ) and scanning electron microscopy (SEM) to assess morphology .

Basic: Which analytical techniques are most robust for characterizing calcium oxalate trihydrate’s structural and thermodynamic properties?

Methodological Answer:

  • Structural Analysis :
    • Synchrotron XRD : Resolves subtle lattice distortions (e.g., Ca–O bond lengths: 2.38–2.42 Å) and hydration-dependent phase transitions .
    • Vibrational Spectroscopy (FTIR/Raman) : Identifies O–H stretching (3400–3200 cm⁻¹) and oxalate C=O vibrations (1630–1600 cm⁻¹) to distinguish trihydrate from mono-/dihydrate forms .
  • Thermodynamic Properties :
    • Thermogravimetric Analysis (TGA) : Quantifies dehydration steps (trihydrate → monohydrate at ~100°C; full decomposition to CaCO₃/CaO above 450°C) .
    • Solubility Studies : Conduct in buffered solutions (e.g., Tris-HCl) to measure solubility product (Ksp ≈ 2.32 × 10⁻⁹ at 25°C), critical for biomineralization studies .

Advanced: How can contradictions in reported thermodynamic data (e.g., solubility, dehydration kinetics) be systematically addressed?

Methodological Answer:
Discrepancies often arise from:

  • Experimental Variability : Differences in ionic strength, pH, or impurity levels (e.g., phosphate ions alter nucleation rates). Standardize buffers and use ultra-pure reagents .
  • Measurement Techniques : Compare TGA-derived dehydration enthalpies with isothermal calorimetry data to resolve kinetic vs. thermodynamic control .
  • Meta-Analysis : Apply statistical frameworks (e.g., Bayesian regression) to aggregated datasets, accounting for methodological biases .
    Case Study : Re-evaluate conflicting Ksp values by replicating experiments under inert atmospheres to exclude CO₂ interference, which promotes CaCO₃ co-precipitation .

Advanced: What computational models predict calcium oxalate trihydrate’s interaction with biomolecules (e.g., urinary proteins)?

Methodological Answer:

  • Density Functional Theory (DFT) : Models ligand-binding energetics (e.g., oxalate–Ca²⁺ affinity) and electronic structure changes during protein adsorption .
  • Molecular Dynamics (MD) : Simulates interfacial dynamics (e.g., osteopontin binding to trihydrate surfaces) using force fields like CHARMM or AMBER. Focus on hydration-layer stability and hydrogen-bond networks .
  • Machine Learning : Train algorithms on crystallographic databases to predict inhibition efficacy of organic molecules (e.g., citrate, phytate) against trihydrate growth .

Advanced: How can factorial design optimize calcium oxalate trihydrate synthesis for specific applications (e.g., biomimetic materials)?

Methodological Answer:
A 3-factor, 2-level factorial design evaluates:

  • Factors : pH (6.0 vs. 7.0), [Ca²⁺]/[C₂O₄²⁻] ratio (1:1 vs. 1:1.2), and stirring rate (100 vs. 500 rpm).
  • Responses : Crystal size (SEM), phase purity (XRD), and yield (gravimetry).
    Outcome : Higher pH and stoichiometric ratios favor trihydrate purity, while increased stirring reduces aggregate size .
    Advanced Integration : Couple with response surface methodology (RSM) to model non-linear interactions and identify optimal conditions .

Advanced: What mechanistic insights explain calcium oxalate trihydrate’s role in pathological biomineralization (e.g., kidney stones)?

Methodological Answer:

  • In Vitro Models : Use microfluidic chips to simulate renal tubule conditions (shear stress, ion gradients). Monitor trihydrate nucleation using fluorescence microscopy with Ca²⁺-sensitive dyes (e.g., Fluo-4) .
  • Biomolecular Profiling : Apply LC-MS/MS to identify urinary proteins (e.g., Tamm-Horsfall protein) adsorbed onto trihydrate surfaces, altering aggregation kinetics .
  • Comparative Studies : Contrast trihydrate’s adhesion properties (AFM force spectroscopy) with monohydrate to assess clinical relevance .

Basic: What safety and handling protocols are critical when working with calcium oxalate trihydrate?

Methodological Answer:

  • Toxicity : Use PPE (gloves, goggles) to prevent contact, as inhalation/ingestion can cause respiratory or renal irritation .
  • Waste Disposal : Neutralize with NaHCO₃ to convert oxalate to CO₂, followed by Ca²⁺ precipitation as CaCO₃ .
  • Storage : Keep in desiccators with silica gel to prevent hydration state changes .

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